

# Application of Deucravacitinib (BMS-986165) in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Deucravacitinib (formerly BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3).[3][4] This selectivity makes deucravacitinib a valuable tool for immunology research, particularly for investigating the roles of TYK2-mediated signaling pathways in health and disease.

TYK2 is a crucial intracellular kinase that mediates signaling for key cytokines involved in both innate and adaptive immunity, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, deucravacitinib effectively modulates these signaling pathways, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The primary application of deucravacitinib in immunology research is to dissect the cellular and molecular events downstream of these cytokines.

Deucravacitinib has been extensively studied in the context of psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease. In clinical trials for moderate-to-severe plaque psoriasis, deucravacitinib demonstrated superiority over placebo and apremilast. These studies have shown that deucravacitinib treatment leads to a reduction in psoriasis-associated gene expression in the skin, including genes regulated by the IL-23 and



type I IFN pathways. Furthermore, treatment with deucravacitinib has been shown to reduce serum levels of inflammatory markers such as IL-17A, IL-19, and beta-defensin.

## **Quantitative Data**

The following tables summarize the in vitro potency and clinical efficacy of deucravacitinib.

Table 1: In Vitro Inhibitory Activity of Deucravacitinib

Assay Type	Target/Pathwa y	Cell Type/System	IC50 (nM)	Reference
Probe Displacement Assay	TYK2 JH2 Domain Binding	Cell-free	0.2	
Cellular Assay	IL-12 signaling	Human whole blood	2	_
Cellular Assay	IL-23 signaling	Human whole blood	19	
Cellular Assay	IFN-α signaling	Human whole blood	11	
Cellular Assay	JAK1/3 (IL-2) signaling	Human whole blood	>10,000	
Cellular Assay	JAK2/2 (TPO) signaling	Human whole blood	>10,000	

Table 2: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (Phase 3 POETYK PSO-1 Trial)



Endpoint (Week 16)	Deucravacitini b 6 mg once daily	Placebo	Otezla 30 mg twice daily	Reference
PASI 75 Response Rate (%)	58.7	12.7	35.1	
sPGA score of 0 or 1 (clear or almost clear) (%)	53.6	7.2	32.1	

Table 3: Clinical Efficacy of Deucravacitinib in Psoriatic Arthritis (Phase 2 Trial)

Endpoint (Week 16)	Deucravacitini b 6 mg once daily (n=70)	Deucravacitini b 12 mg once daily (n=67)	Placebo (n=66)	Reference
ACR 20 Response Rate (%)	52.9	62.7	31.8	

## **Experimental Protocols Biochemical TYK2 Kinase Activity Assay**

Objective: To determine the direct inhibitory activity of deucravacitinib on the purified TYK2 enzyme.

Principle: This assay measures the phosphorylation of a substrate peptide by the TYK2 kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

#### Materials:

Purified recombinant TYK2 enzyme



- Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
- ATP
- · Kinase assay buffer
- Deucravacitinib
- 96-well or 384-well plates
- Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
- Plate reader with luminescence detection capabilities

#### Procedure:

- Prepare serial dilutions of deucravacitinib in the kinase assay buffer.
- Add the deucravacitinib solutions to the wells of the assay plate. Include a "no inhibitor" control and a "no enzyme" blank.
- Add the TYK2 enzyme and substrate mixture to all wells except the blank. Add assay buffer to the blank wells.
- Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at 30°C for 30-60 minutes.
- Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- · Measure the luminescence using a plate reader.



 Data Analysis: Subtract the blank values from all other readings. Normalize the data to the "no inhibitor" control (representing 100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Cellular Phospho-STAT Flow Cytometry Assay**

Objective: To assess the inhibitory effect of deucravacitinib on cytokine-induced STAT phosphorylation in a cellular context.

Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a relevant cell line or primary cells. The phosphorylation of STAT proteins is then measured by flow cytometry using phospho-specific antibodies.

#### Materials:

- Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line like THP-1 monocytes)
- Deucravacitinib
- Cytokines for stimulation (e.g., IL-12, IL-23, or IFN-α to assess TYK2-dependent signaling;
   IL-2 for JAK1/3; TPO for JAK2)
- Cell culture medium
- Fixation buffer
- Permeabilization buffer (e.g., ice-cold methanol)
- Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) and intracellular phospho-STAT proteins (e.g., anti-pSTAT3, anti-pSTAT4)
- Flow cytometer

### Procedure:



- Cell Preparation: Isolate PBMCs from whole blood using a Ficoll-Paque gradient. Resuspend the cells in serum-free medium.
- Inhibitor Treatment: Aliquot cells into a 96-well plate. Add serial dilutions of deucravacitinib and incubate for 1-2 hours at 37°C.
- Cytokine Stimulation: Add the appropriate cytokine to the wells to induce STAT phosphorylation. Incubate for the optimal time (typically 15-30 minutes) at 37°C.
- Fixation: Stop the stimulation by adding a fixation buffer. Incubate at room temperature.
- Permeabilization: Permeabilize the cells using an ice-cold permeabilization buffer to allow antibody entry.
- Intracellular Staining: Stain the cells with a cocktail of fluorescently labeled antibodies
  against cell surface markers and intracellular phospho-STAT proteins. Incubate in the dark at
  room temperature.
- Flow Cytometry Analysis: Wash the cells and resuspend them in a suitable buffer for flow cytometry. Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal within the gated cell population of interest.
- Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition. Plot the percent inhibition of the MFI against the logarithm of the inhibitor concentration to determine the IC50 value.

## **In Vitro Th17 Differentiation Assay**

Objective: To evaluate the effect of deucravacitinib on the differentiation of naïve CD4+ T cells into Th17 cells.

Principle: Naïve CD4+ T cells are cultured in the presence of a cocktail of cytokines that promote their differentiation into Th17 cells. The effect of deucravacitinib on this process is assessed by measuring the production of the signature Th17 cytokine, IL-17A.

#### Materials:

Naïve CD4+ T cells (isolated from human PBMCs or mouse splenocytes)



- Deucravacitinib
- T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
- Th17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β)
- Neutralizing antibodies against IFN-y and IL-4
- Cell culture plates
- ELISA kit for IL-17A or flow cytometry antibodies for intracellular IL-17A staining

#### Procedure:

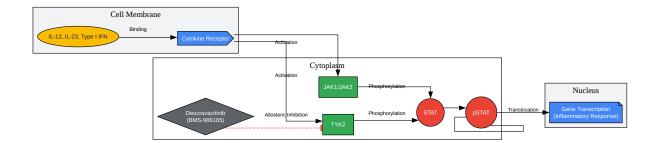
- T Cell Isolation: Isolate naïve CD4+ T cells from the source tissue using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Assay Setup: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies. Seed the naïve CD4+ T cells in the wells.
- Treatment and Differentiation: Add the Th17 polarizing cytokine cocktail and neutralizing antibodies to the wells. Add serial dilutions of deucravacitinib.
- Cell Culture: Culture the cells for 5-7 days at 37°C in a humidified incubator with 5% CO2.
- Analysis:
  - ELISA: Collect the cell culture supernatants and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's instructions.
  - Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform intracellular staining for IL-17A and analyze by flow cytometry.
- Data Analysis: Compare the levels of IL-17A production in the deucravacitinib-treated groups to the untreated control to determine the inhibitory effect of the compound on Th17 differentiation.



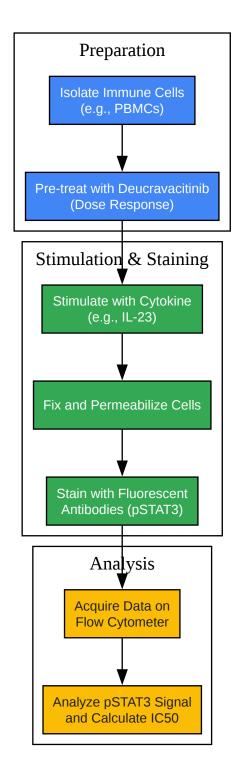


## **Visualizations**

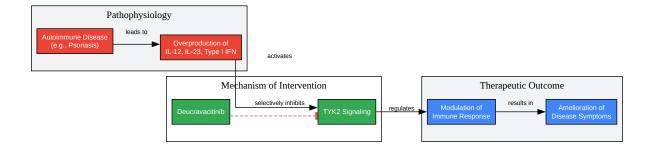












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- To cite this document: BenchChem. [Application of Deucravacitinib (BMS-986165) in Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395234#application-of-bms905-in-immunology-research]

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